N-((1-(methylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-19(16,17)14-6-4-10(5-7-14)9-13-12(15)11-3-2-8-18-11/h2-3,8,10H,4-7,9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRKXNGOCOOFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. One common method involves the reaction of 4-piperidone with methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Furan-2-carboxamide Moiety: The furan-2-carboxamide group is introduced through an amide coupling reaction. This can be achieved by reacting the piperidine intermediate with furan-2-carboxylic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophilic substitution on the furan ring can be facilitated by reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Neuroprotective Effects
Research indicates that N-((1-(methylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide may exhibit neuroprotective properties, making it a candidate for treating neurological disorders such as Alzheimer's and Parkinson's disease. Studies have shown that similar compounds can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, enhancing cell viability and decreasing markers of apoptosis.
Anti-Tumor Activity
In vitro studies suggest that this compound may inhibit tumor cell proliferation and migration. For example, research on structurally related compounds has demonstrated their ability to induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis, indicating that this compound could have similar mechanisms of action.
Study 1: Neuroprotection in Cellular Models
A study focused on neuroprotective effects demonstrated that related piperidine derivatives significantly reduced cell death in models of oxidative stress. These compounds enhanced cell viability and decreased apoptotic markers, suggesting potential therapeutic applications for neurodegenerative diseases.
Study 2: Anti-Cancer Efficacy
Research involving similar compounds indicated their effectiveness in inhibiting proliferation and inducing apoptosis in cancer cell lines. The findings suggest that this compound may share these anti-tumor properties, warranting further investigation into its therapeutic potential in oncology.
Mechanism of Action
The mechanism by which N-((1-(methylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors in the central nervous system. The piperidine ring may play a crucial role in binding to these targets, while the furan-2-carboxamide moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
The compound shares structural and functional similarities with several synthetic opioids and cannabinoids. Below is a systematic comparison:
Structural Analogues
Key Observations :
- Receptor Specificity: Unlike Furanylfentanyl (μ-opioid agonist) or AB-CHMINACA (cannabinoid agonist), the target compound’s receptor targets remain uncharacterized but may involve opioid or non-opioid pathways due to its carboxamide moiety.
Physicochemical Properties
Analysis :
- Lower LogD values (e.g., ~2.5 vs. 3.8 in Furanylfentanyl) suggest reduced lipophilicity, possibly limiting tissue distribution .
- The sulfonyl group may enhance metabolic stability compared to ester- or amide-based analogs like acryloylfentanyl .
Pharmacokinetic and Toxicological Considerations
- Toxicity: While Furanylfentanyl is associated with respiratory depression and fatalities, the target compound’s safety profile is unknown but may pose lower acute toxicity due to reduced CNS penetration .
Biological Activity
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and anti-tumor applications. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylsulfonyl group and a furan-2-carboxamide moiety. The chemical structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | N-[(1-methylsulfonylpiperidin-4-yl)methyl]furan-2-carboxamide |
| Molecular Formula | C₁₂H₁₈N₂O₄S |
| CAS Number | 1235119-69-3 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets in the central nervous system, potentially influencing neurotransmitter pathways and exhibiting neuroprotective properties. The piperidine ring may facilitate binding to various receptors or enzymes, while the furan moiety could enhance the pharmacokinetic profile of the compound.
Neuroprotective Effects
Research indicates that compounds similar to this compound may have neuroprotective properties. They are being explored for their potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells has been highlighted in several studies.
Anti-Tumor Activity
Recent investigations have demonstrated the potential of this compound in cancer therapy. In vitro studies have shown that it can inhibit tumor cell proliferation and migration. For instance, a study on related compounds indicated that they effectively induced ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, suggesting that this compound may exhibit similar mechanisms .
Study 1: Neuroprotection in Cellular Models
A study focused on the neuroprotective effects of related piperidine derivatives demonstrated significant reductions in cell death in models of oxidative stress. The compounds were found to enhance cell viability and reduce markers of apoptosis.
Study 2: Anti-Cancer Mechanisms
In another study involving tumor cell lines, treatment with this compound resulted in decreased proliferation rates and increased markers of ferroptosis. The results indicated that this compound could serve as a lead candidate for developing new anti-cancer therapies .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide, and what purification challenges arise due to its structural complexity?
- Answer: Synthesis typically involves nucleophilic substitution between a piperidin-4-ylmethylamine derivative and furan-2-carbonyl chloride, followed by methylsulfonylation. Key challenges include steric hindrance from the piperidine and methylsulfonyl groups, which can reduce reaction yields. Purification requires advanced chromatographic techniques (e.g., HPLC or TLC) to isolate the product from byproducts like unreacted amines or sulfonyl intermediates . Optimizing solvent polarity (e.g., dichloromethane or acetonitrile) and reaction temperature (40–60°C) improves yield .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Answer:
- 1H/13C NMR: The methylsulfonyl group (δ ~3.0 ppm for CH3 in 1H NMR; δ ~40 ppm for S-CH3 in 13C NMR) and furan ring protons (δ ~6.5–7.5 ppm) are critical diagnostic signals. Piperidine ring protons appear as multiplet peaks (δ ~1.5–2.8 ppm) .
- IR Spectroscopy: Stretching vibrations for the sulfonamide (SO2, ~1350–1150 cm⁻¹) and amide carbonyl (C=O, ~1650–1680 cm⁻¹) confirm functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C13H19N2O4S), with fragmentation peaks corresponding to the piperidine-methylene and furanamide moieties .
Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?
- Answer:
- In vitro binding assays: Screen against GPCRs (e.g., serotonin or opioid receptors) due to the piperidine scaffold’s receptor affinity. Use radioligand displacement assays to measure IC50 values .
- Enzyme inhibition studies: Test against methyltransferases (e.g., EZH2) or kinases, leveraging the sulfonamide group’s potential interaction with catalytic sites .
- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action, particularly for antiviral targets like monkeypox DNA polymerase?
- Answer:
- Molecular docking: Use tools like AutoDock Vina to predict binding poses with viral proteins (e.g., monkeypox A42R or DPol). The furan ring may form π-π interactions with aromatic residues, while the methylsulfonyl group engages in hydrogen bonding .
- Molecular dynamics (MD) simulations: Assess complex stability over 100 ns trajectories. Metrics like RMSD (<2.0 Å) and binding free energy (MM-PBSA) validate target engagement .
- Comparative analysis: Benchmark against known inhibitors (e.g., cidofovir) to identify structural advantages, such as improved solubility from the sulfonamide group .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Answer:
- Structure-activity relationship (SAR) studies: Systematically vary substituents (e.g., replacing methylsulfonyl with cyanopyrazine) to isolate pharmacophoric elements. For example, shows trifluoromethyl substitution enhances metabolic stability compared to methoxy groups .
- Assay standardization: Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .
- Meta-analysis: Pool data from multiple studies using tools like RevMan to identify trends (e.g., IC50 ranges for kinase inhibition) and outliers due to impurities .
Q. How can metabolic stability and degradation pathways of this compound be characterized?
- Answer:
- In vitro metabolism: Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. The piperidine ring is prone to oxidative N-dealkylation, while the furan may undergo epoxidation .
- Stability assays: Test under varied pH (1–10), UV light, and temperatures (4–40°C). Sulfonamides generally degrade via hydrolysis under acidic conditions, requiring stabilization with co-solvents like PEG-400 .
- Degradant identification: Use high-resolution MS to detect breakdown products, such as furan-2-carboxylic acid or methylsulfonyl-piperidine fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
